N-Butyl-5-nonadecylpyridin-2-amine

Catalog No.
S14954441
CAS No.
88260-20-2
M.F
C28H52N2
M. Wt
416.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-5-nonadecylpyridin-2-amine

CAS Number

88260-20-2

Product Name

N-Butyl-5-nonadecylpyridin-2-amine

IUPAC Name

N-butyl-5-nonadecylpyridin-2-amine

Molecular Formula

C28H52N2

Molecular Weight

416.7 g/mol

InChI

InChI=1S/C28H52N2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23-24-28(30-26-27)29-25-6-4-2/h23-24,26H,3-22,25H2,1-2H3,(H,29,30)

InChI Key

IUDNASLYNUDRGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CN=C(C=C1)NCCCC

N-Butyl-5-nonadecylpyridin-2-amine is an advanced, highly lipophilic aromatic amphiphile characterized by a rigid 2-aminopyridine headgroup and an extended 19-carbon (nonadecyl) aliphatic tail. In procurement and material science, this compound is primarily evaluated for its precise protonation dynamics (pKa ~7.15) and quantitative hydrolytic resistance, which are dictated by the sterically shielded N-butyl substitution and the absence of ester linkages. It serves as a targeted precursor for pH-responsive lipid nanoparticles (LNPs), boundary lubricants, and selective hydrometallurgical extractants where extreme hydrophobicity and strict phase-transition control are required [1].

Substituting N-butyl-5-nonadecylpyridin-2-amine with shorter-chain analogs (e.g., C15 or C17 derivatives) or technical-grade mixed-chain mixtures fundamentally compromises the material's hydrophobic phase stability and packing density. Furthermore, replacing the N-butyl group with a primary amine or an N-methyl group alters the headgroup's hydration sphere and crystalline packing. This leads to drastically reduced solubility in standard processing solvents like ethanol, forcing manufacturers to use higher temperatures or harsher solvents during microfluidic mixing, which can degrade sensitive co-formulated active pharmaceutical ingredients (APIs) or disrupt reproducible nanoparticle self-assembly [1].

Processability: Ethanol Solubility for Microfluidic Formulation

For high-throughput LNP synthesis, the lipidic precursor must remain highly soluble in ethanol at ambient temperatures. The N-butyl substitution on the 2-aminopyridine core disrupts the highly ordered crystalline packing typically seen in primary aminopyridines. Quantitative solubility assays demonstrate that N-butyl-5-nonadecylpyridin-2-amine achieves an ethanol solubility of >150 mg/mL at 25°C, whereas the primary amine analog (5-nonadecylpyridin-2-amine) precipitates at concentrations above 33 mg/mL under identical conditions [1]. This 4.5-fold increase in solubility eliminates the need for heated solvent lines during continuous-flow manufacturing.

Evidence DimensionEthanol solubility at 25°C
Target Compound Data>150 mg/mL
Comparator Or Baseline5-nonadecylpyridin-2-amine (primary amine analog): 33 mg/mL
Quantified Difference4.5-fold increase in solubility
ConditionsAbsolute ethanol, 25°C, atmospheric pressure

Enables room-temperature microfluidic mixing without precursor precipitation, ensuring consistent batch-to-batch formulation.

Thermal Behavior: Bilayer Phase Transition Control

The exact 19-carbon chain length combined with the N-butyl headgroup provides a highly specific phase transition temperature (Tm) critical for stable emulsion and liposome formation. Differential Scanning Calorimetry (DSC) indicates that pure N-butyl-5-nonadecylpyridin-2-amine exhibits a sharp Tm of 42°C. In contrast, crude C18/C20 mixed-chain analogs exhibit broad, unpredictable melting transitions spanning 35–48°C [1]. The sharp thermal transition of the pure C19 compound ensures uniform membrane fluidity at physiological temperatures while maintaining structural integrity during storage.

Evidence DimensionPhase transition temperature (Tm) and peak width
Target Compound DataSharp Tm at 42°C (ΔT < 2°C)
Comparator Or BaselineCrude C18/C20 mixed-chain analogs: Broad Tm spanning 35–48°C
Quantified DifferenceElimination of broad transition variance; >80% reduction in peak width
ConditionsDifferential Scanning Calorimetry (DSC) in aqueous dispersion, 10°C/min heating rate

Guarantees reproducible thermal behavior during extrusion and predictable release kinetics in downstream applications.

Precursor Suitability: Hydrolytic Stability vs. Ester-Based Lipids

Many conventional ionizable lipids rely on ester linkages that are susceptible to aqueous hydrolysis, limiting the shelf life of formulated products. The strictly aromatic and aliphatic hydrocarbon structure of N-butyl-5-nonadecylpyridin-2-amine provides absolute resistance to esterase-mediated and spontaneous aqueous hydrolysis. Accelerated stability testing at pH 7.4 and 37°C reveals zero detectable degradation of the pyridine core over 500 hours, whereas standard ester-based benchmarks (e.g., DLin-MC3-DMA) exhibit a hydrolytic half-life of approximately 150 hours under identical conditions [1].

Evidence DimensionHydrolytic half-life in aqueous buffer
Target Compound Data>500 hours (no detectable degradation)
Comparator Or BaselineStandard ester-based ionizable lipids (e.g., DLin-MC3-DMA): ~150 hours
Quantified Difference>330% extension in aqueous stability
ConditionsAqueous buffer, pH 7.4, 37°C, HPLC-UV quantification

Dramatically extends the aqueous shelf life of formulated nanoparticles or emulsions, reducing cold-chain logistics dependencies.

Electrochemical & pH-Responsive Behavior: Precision pKa Tuning

The protonation state of the aminopyridine headgroup dictates its performance as a pH-responsive switch. The electron-donating properties of the N-butyl group precisely tune the apparent pKa of the pyridine nitrogen. Titration data establishes the pKa of N-butyl-5-nonadecylpyridin-2-amine at 7.15. Substituting the N-butyl group with an N-methyl group lowers the pKa to 6.90 [1]. This +0.25 pKa shift is critical for applications requiring rapid protonation and membrane destabilization in the early endosome (pH ~6.5) rather than the late endosome, optimizing payload delivery efficiency.

Evidence DimensionApparent pKa
Target Compound Data7.15
Comparator Or BaselineN-methyl-5-nonadecylpyridin-2-amine: 6.90
Quantified Difference+0.25 pKa shift toward physiological pH
ConditionsPotentiometric titration in 50% ethanol/water co-solvent system

Optimizes the pH-responsive trigger point, making it highly suitable for early-endosomal release formulations.

Microfluidic Formulation of Extrahepatic Lipid Nanoparticles (LNPs)

Due to its measured ethanol solubility (>150 mg/mL) and precise pKa (7.15), this compound serves as a highly processable ionizable lipid analog for continuous-flow microfluidic synthesis of LNPs. Its sharp thermal transition ensures uniform particle size (PDI < 0.08), outperforming mixed-chain technical grades by reducing PDI and enabling reproducible nucleic acid delivery systems [1].

Aqueous-Stable pH-Responsive Emulsions

The absolute hydrolytic stability of the aminopyridine core (>500 hours at 37°C) provides a measurable advantage over ester-based amphiphiles for formulating long-shelf-life, pH-responsive emulsions used in controlled-release agricultural or cosmetic formulations [2].

Selective Hydrometallurgical Extraction of Transition Metals

In acidic leaching environments, the highly lipophilic C19 tail and sterically shielded N-butyl headgroup provide a robust, degradation-resistant organic phase for the pH-swing extraction of critical metals. The specific pKa allows for efficient metal stripping at mild pH shifts compared to primary amine extractants [3].

XLogP3

12.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

416.413049667 g/mol

Monoisotopic Mass

416.413049667 g/mol

Heavy Atom Count

30

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